molecular formula C5H11ClO B021591 4-Chloro-2-methylbutan-2-ol CAS No. 1985-88-2

4-Chloro-2-methylbutan-2-ol

Cat. No. B021591
CAS RN: 1985-88-2
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-methylbutan-2-ol involves various strategies. For instance, 2-Methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation of cyclobutanone and aldehydes. These compounds are significant as they can undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, which are versatile in further chemical transformations (Lei Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, like 4-methylenebutanolides obtained from the oxidation of 2-Methylenecyclobutanones, is crucial for their reactivity and the type of products they can form. These structures often involve cyclic intermediates that are pivotal in synthesizing more complex molecules.

Chemical Reactions and Properties

The chemical behavior of 4-Chloro-2-methylbutan-2-ol derivatives can be quite diverse. For example, the ionization of 4-chloro-3-methylbutanoyl ion leads to a series of rearrangements and cyclizations, indicating the reactivity of such chloro and methyl-substituted compounds in forming more complex structures (D. Farcasiu et al., 1990).

Physical Properties Analysis

The physical properties of 4-Chloro-2-methylbutan-2-ol and its derivatives are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's boiling point, solubility, and density. Understanding these properties is essential for the compound's application in various chemical synthesis processes.

Chemical Properties Analysis

Chemically, 4-Chloro-2-methylbutan-2-ol derivatives exhibit a range of reactivities, such as in the case of the facile synthesis of 2-methylenecyclobutanones and their subsequent oxidation to 4-methylenebutanolides. These reactions underscore the compound's utility in organic synthesis, particularly in building complex molecular architectures (Lei Yu et al., 2014).

Scientific Research Applications

  • Acid-catalyzed elimination of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols leads to but-1-enes, while base-catalyzed elimination of related 2-chloro derivatives yields mixtures of fragmentation products and but-1-enes (Casy, Myers, & Pocha, 1966).

  • The thermal decomposition of 2-methylbutyl chloroformate involves a 1,3-hydride shift with a protonated cyclopropane intermediate, forming 2-chloro-3-methylbutane (Dupuy, Goldsmith, & Hudson, 1973).

  • 4-Methylpentan-2-ol effectively extracts iron(III) from hydrochloric acid for accurate determination of iron(III) concentrations (Gawali & Shinde, 1974).

  • Synthesis of dolichol-related hexa- and heptaprenols from (R)-1-phenysulfonyl-2-methylbutan-4-ol has been demonstrated, providing insights into the synthesis of dolichol-related compounds (Veselovskii, Koptenkova, Novikova, & Moiseenkov, 1989).

  • Densities and viscosities of ternary mixtures of 2-methylbutan-2-ol, trichloroethylene, and acetonitrile reveal the nature and strength of intermolecular interactions at 298.15 K and ambient pressure (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).

  • The solvolysis of 4-(trimethylsilyl)-2-chloro-2-methylbutane suggests minimal participation of the silyl substituent, better stabilizing highly delocalized ions than ethanol (Tilley & Shiner, 1999).

  • HDPE pipe and resin breakdown in chlorinated water forms novel breakdown products, including 4-chloro-2-methylbutan-2-ol, which leach into the water (Mitroka, Smiley, Tanko, & Dietrich, 2013).

  • The preparation of 2-(3-Bromo-1-methylpropyl)-1,3-dioxolan and its chloride from 2-methylbutyrolactone has been successfully achieved (Collins & James, 1989).

  • Halohydrins in treated drinking water, potentially from residual chlorine reacting with 2-methyl-2-butene, can be laboratory artefacts (Jobst, Taguchi, Bowen, Trikoupis, & Terlouw, 2011).

  • Optical rotation and atomic dimension studies of the four optically active 1-halogeno-2-methylbutanes have been conducted (Brauns, 1937).

Safety And Hazards

4-Chloro-2-methylbutan-2-ol is classified as having acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-chloro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFUQIUARVWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338232
Record name 4-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbutan-2-ol

CAS RN

1985-88-2
Record name 4-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KJ Jobst, VY Taguchi, RD Bowen… - International …, 2011 - downloads.hindawi.com
… Subsequently it became clear, by consulting an updated version of the NIST database, that their mass spectra are close to those of the halohydrins 4-chloro-2-methylbutan-2-ol and 3-…
Number of citations: 2 downloads.hindawi.com
SM Mitroka, TD Smiley, JM Tanko… - Polymer degradation and …, 2013 - Elsevier
… Both HDPE pipe and HDPE resin samples were demonstrated to form 4-chloro-2-methylbutan-2-ol and 2,3-dichloro-2-methylbutane as novel HDPE breakdown products which leached …
Number of citations: 73 www.sciencedirect.com
SA Schreckenbach, JSM Anderson… - Journal of the …, 2021 - ACS Publications
Organic pollutants can be identified by comparing their electron ionization (EI) mass spectra with those in libraries or obtained from authentic standards. Nevertheless, libraries are …
Number of citations: 8 pubs.acs.org
TP Guiney - 1970 - search.proquest.com
… tetrahydro- ^ pyranyl ether of 4-~chloro-2-methylbutan“2-ol. Treatment of ethyl acrylate with … haloester and methyl magnesium iodide afforded 4--chloro~2-methylbutan~2-ol in 54$ yield. …
Number of citations: 4 search.proquest.com
SA Schreckenbach - 2020 - search.proquest.com
The environmental fate and behavior of many persistent, bioaccumulative, and toxic (PB&T) compounds are unknown, requiring better analytical tools for detection in the environment. …
Number of citations: 2 search.proquest.com
EK Quagraine - POWERPLANT CHEMISTRY, 2018 - researchgate.net
… 4-chloro-2-methylbutan-2-ol and 2,3-dichloro-2methylbutane, for example, have been reported as breakdown products by exposing high-density polyethylene to hypochlorite solution […
Number of citations: 0 www.researchgate.net
V Kelkar - 2017 - search.proquest.com
… A recent study investigated pipes made from HDPE and found that chemicals like 4-chloro-2-methylbutan-2-ol and 2,3-dichloro-2-methylbutane in effluent water, which were the …
Number of citations: 8 search.proquest.com
VP Kelkar, CB Rolsky, A Pant, MD Green, S Tongay… - Water research, 2019 - Elsevier
… of chlorinated water on HDPE piping used in residential water supply was studied in the past, revealing the formation of unwanted chemicals, including 4-chloro-2-methylbutan-2-ol and …
Number of citations: 107 www.sciencedirect.com
Y Jeong, G Gong, HJ Lee, J Seong, SW Hong… - Journal of Hazardous …, 2023 - Elsevier
Microplastics (MPs) are contaminants of emerging concern that accumulate in various environments, where they pose threats to both the ecosystem and public health. Since MPs have …
Number of citations: 16 www.sciencedirect.com
K Scharif-Afschar - 2020 - opus4.kobv.de
Der Schadstoff 3-Nitrobenzanthron (3-NBA) wurde bereits in verschiedenen in-vivo und in-vitro Studien untersucht und von der Internationalen Agentur für Krebsforschung in die …
Number of citations: 3 opus4.kobv.de

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